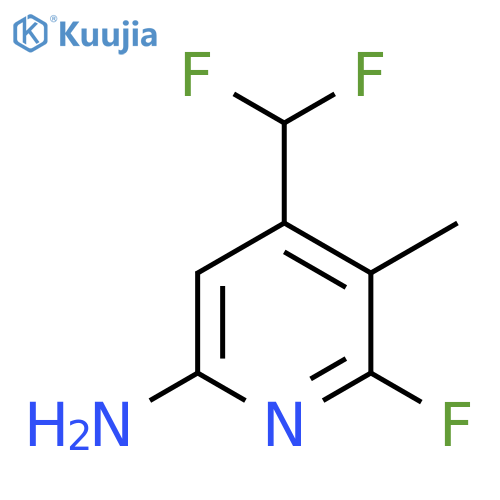Cas no 1805114-77-5 (6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)

1805114-77-5 structure
商品名:6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine
CAS番号:1805114-77-5
MF:C7H7F3N2
メガワット:176.139091730118
CID:4810881
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine
-
- インチ: 1S/C7H7F3N2/c1-3-4(6(8)9)2-5(11)12-7(3)10/h2,6H,1H3,(H2,11,12)
- InChIKey: RLPMAGRTDKRTRS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N)N=C(C=1C)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029068092-1g |
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine |
1805114-77-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1805114-77-5 (6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 55290-64-7(Dimethipin)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
